molecular formula C5H11NO B3030727 (1S,3S)-3-Aminocyclopentanol CAS No. 946593-67-5

(1S,3S)-3-Aminocyclopentanol

Cat. No.: B3030727
CAS No.: 946593-67-5
M. Wt: 101.15
InChI Key: YHFYRVZIONNYSM-WHFBIAKZSA-N
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Description

(1S,3S)-3-Aminocyclopentanol is a chiral organic compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first and third carbon atoms, respectively

Scientific Research Applications

(1S,3S)-3-Aminocyclopentanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, BOC-(1S,3S)-3-Aminocyclopentane carboxylic acid, indicates that it may be harmful by inhalation, ingestion, or skin absorption. It may also cause eye, skin, or respiratory system irritation .

Mechanism of Action

Target of Action

It is structurally similar to saxagliptin , a known DPP-4 inhibitor used for the management of type 2 diabetes mellitus . Therefore, it’s plausible that (1S,3S)-3-Aminocyclopentanol may also interact with DPP-4 or similar enzymes.

Mode of Action

Based on its structural similarity to saxagliptin, it may form a reversible, histidine-assisted covalent bond with its target enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing metabolic processes.

Biochemical Pathways

If it acts similarly to saxagliptin, it could influence the dpp-4 enzyme and thereby affect the metabolism of incretin hormones . This could have downstream effects on insulin secretion and glucose regulation.

Result of Action

If it acts similarly to Saxagliptin, it could potentially influence the regulation of blood glucose levels by affecting the activity of the DPP-4 enzyme and the metabolism of incretin hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity. For instance, certain environmental conditions could favor the formation of the hypothesized covalent bond with its target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Aminocyclopentanol typically involves the following steps:

    Cyclopentane Derivative Formation: Starting from cyclopentene, the compound undergoes a series of reactions to introduce the amino and hydroxyl groups at the desired positions.

    Amination: The amino group can be introduced via reductive amination or other suitable amination techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: (1S,3S)-3-Aminocyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or other amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Comparison with Similar Compounds

    (1R,3R)-3-Aminocyclopentanol: A stereoisomer with different spatial arrangement.

    Cyclopentanol: Lacks the amino group.

    Cyclopentylamine: Lacks the hydroxyl group.

Uniqueness: (1S,3S)-3-Aminocyclopentanol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its isomers and other related compounds. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(1S,3S)-3-aminocyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655110
Record name (1S,3S)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946593-67-5
Record name (1S,3S)-3-Aminocyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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